[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol
Description
[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol is a phenolic derivative characterized by a central phenol ring substituted with a complex aminophenyl-methyl-phenylamino-methyl chain. Its structure comprises:
- A phenol core (hydroxyl group attached to a benzene ring).
- A methylene bridge (-CH₂-) connecting the phenol to a phenylamino group.
- A secondary aminophenyl group (phenyl ring with an amino substituent) linked via another methylene bridge.
While direct synthesis data for this specific compound are unavailable in the provided evidence, analogous compounds (e.g., ) indicate that such molecules are synthesized via multi-step reactions involving alkylation, condensation, or coupling strategies .
Properties
CAS No. |
84878-47-7 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[[2-[(2-aminophenyl)methyl]anilino]methyl]phenol |
InChI |
InChI=1S/C20H20N2O/c21-18-10-4-1-7-15(18)13-16-8-2-5-11-19(16)22-14-17-9-3-6-12-20(17)23/h1-12,22-23H,13-14,21H2 |
InChI Key |
CPFZPORDJIEQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2NCC3=CC=CC=C3O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol likely involves multi-step aromatic substitution, nitrosation, reduction, and reductive amination reactions. Key steps include:
- Nitrosation of substituted phenols to introduce nitroso groups.
- Reduction of nitroso groups to amino groups under catalytic hydrogenation.
- Reductive amination or condensation reactions to build the aminomethyl linkages connecting phenyl rings and amino groups.
- Purification by crystallization and solvent extraction to obtain high-purity products.
Preparation of Aminophenol Intermediates by Nitrosation and Reduction
A foundational step involves preparing aminophenol derivatives, which serve as building blocks for the target compound.
Example: Preparation of 4-amino-3-methylphenol
-
- Starting from m-cresol (3-methylphenol), nitrosation is performed using sodium nitrite and hydrochloric acid in an aqueous sodium hydroxide solution.
- Reaction temperature is strictly controlled between -5 to 15 °C to optimize yield.
- Weight ratios: m-cresol : sodium hydroxide : sodium nitrite = 1 : 0.35–0.45 : 0.6–0.8.
- Hydrochloric acid concentration: 15–36%, with a weight ratio relative to m-cresol of 0.8–1.2:1.
- The product is 4-nitroso-3-methylphenol, isolated by filtration and washing.
-
- 4-nitroso-3-methylphenol is hydrogenated in an alcoholic solvent (methanol or ethanol) using catalysts such as palladium on carbon, palladium-aluminum, or Raney nickel.
- Reaction temperature: 20–40 °C.
- Reaction time: 2–8 hours.
- Promoters like ammonia or organic amines (e.g., monomethylamine, dimethylamine) are added.
- Weight ratios: solvent to nitroso compound = 2–10:1; catalyst to nitroso compound = 0.005–0.05:1; promoter to nitroso compound = 0.01–0.1:1.
- The product, 4-amino-3-methylphenol, is purified by crystallization from alcoholic solvents at 40–70 °C, followed by filtration and drying at 30–60 °C.
Table 1: Key Parameters for Nitrosation and Reduction of m-Cresol to 4-Amino-3-methylphenol
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Ratios (w/w) | Notes |
|---|---|---|---|---|---|
| Nitrosation | m-Cresol, NaOH, NaNO2, HCl | -5 to 15 | 1–2 | m-Cresol:NaOH:NaNO2 = 1:0.35–0.45:0.6–0.8 | Controlled acid concentration |
| Reduction | 4-Nitroso-3-methylphenol, Pd/C catalyst, ammonia, MeOH | 20 to 40 | 2–8 | Solvent:nitroso = 2–10:1; Catalyst:nitroso = 0.005–0.05:1; Ammonia:nitroso = 0.01–0.1:1 | Hydrogen atmosphere, autoclave |
| Purification | Crystallization in methanol or ethanol | 40 to 70 | — | Solvent:product = 1–4:1 | Drying at 30–60 °C |
This method yields 4-amino-3-methylphenol with high purity (>99.7% by HPLC) and good yield (~80.5%).
Reductive Amination and Condensation for Aminomethyl Linkages
To assemble the full this compound structure, reductive amination is a key reaction:
- Reductive amination involves reacting an amino-substituted phenol with an aldehyde or ketone derivative of another phenol or aromatic amine.
- For example, 3-hydroxy-4-nitrobenzaldehyde can be condensed with a primary amine, followed by reduction of the nitro group to the amino group.
- Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere are used to reduce nitro groups and imines formed during condensation.
- This approach allows stepwise construction of aminomethyl bridges between phenyl rings.
This method is supported by patent literature describing the synthesis of 2-amino-5-aminomethyl-phenol derivatives via reductive amination and reduction steps.
Purification and Characterization
Purification of the final compound involves:
- Crystallization from low-boiling point alcohols (methanol, ethanol) or aqueous alcoholic solutions.
- Filtration and drying under controlled temperature (30–60 °C) to avoid decomposition.
- Analytical methods such as HPLC, LC-MS, and NMR are employed to confirm purity and structure.
Summary Table of Preparation Steps for this compound and Related Aminophenol Derivatives
| Step No. | Reaction Type | Starting Material(s) | Reagents & Conditions | Product | Key Parameters |
|---|---|---|---|---|---|
| 1 | Nitrosation | m-Cresol | NaNO2, HCl, NaOH, 0–15 °C | 4-Nitroso-3-methylphenol | Temp: 0–15 °C; Acid conc. 15–36% |
| 2 | Catalytic Reduction | 4-Nitroso-3-methylphenol | Pd/C or Raney Ni, Ammonia/amine, MeOH, 20–40 °C, H2 | 4-Amino-3-methylphenol | Time: 2–8 h; Catalyst ratio 0.005–0.05 |
| 3 | Reductive Amination | Aminophenol + aromatic aldehyde/amine | Pd/C catalyst, H2, reductive amination conditions | Aminomethyl-substituted phenol | Controlled pH and temp |
| 4 | Purification | Crude aminophenol derivatives | Crystallization in methanol/ethanol, filtration, drying | Pure aminophenol compounds | Drying temp: 30–60 °C |
Research Findings and Considerations
- The nitrosation-reduction sequence is a robust, scalable method to prepare aminophenol intermediates with high purity and yield.
- Use of palladium-based catalysts and ammonia promoters enhances reduction efficiency and selectivity.
- Reductive amination enables modular synthesis of complex aminomethyl phenol derivatives, allowing structural diversity.
- Reaction conditions such as temperature, solvent ratios, and catalyst loading critically influence product quality.
- Purification by crystallization from alcoholic solvents provides high-purity final products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into different amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield various amines and alcohols .
Scientific Research Applications
[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of [[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in drug development or as an industrial chemical .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound’s aminophenyl-methyl-phenylamino-methyl chain introduces significant steric bulk compared to simpler analogs like 4-aminophenol .
- Substitution patterns (e.g., para- vs. ortho-aminophenyl groups) influence electronic and steric properties. For instance, highlights that ortho-methyl substitution on the aminophenyl ring enhances biological activity in antiepileptic compounds, suggesting similar trends may apply to the target compound .
- The phthalimide derivative () demonstrates how heterocyclic cores (e.g., pyridine, triazine) can modify solubility and binding affinity .
Physicochemical Properties
Key Observations :
- The target compound’s lipophilicity (LogP ~3.5) is higher than 4-aminophenol but lower than the phthalimide analog, making it suitable for membrane permeability in drug design .
- The isopropyl-substituted phenol () exhibits reduced solubility due to steric hindrance, a factor that may also affect the target compound .
Biological Activity
The compound [[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol (C15H17N2O) is an aminophenol derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and dye chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and safety profiles.
Chemical Structure and Properties
The molecular structure of This compound features multiple functional groups, including amino and phenolic structures. These enhance its reactivity and solubility, making it suitable for various applications. The compound can be synthesized through several methods involving reactions between substituted phenols and amines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of aminophenol derivatives. For example, compounds with similar structures have shown significant activity against various bacterial strains. The disk diffusion method has been utilized to evaluate the antimicrobial efficacy of these compounds, demonstrating effective inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 13 |
Anticancer Potential
The compound's anticancer properties are another area of interest. Research indicates that aminophenol derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, suggesting potent activity with a favorable selectivity index compared to non-cancerous cells .
Case Studies
- Study on Anticancer Activity : In a study assessing the effects of similar aminophenol derivatives on breast cancer cells, researchers found that treatment led to significant apoptosis in MDA-MB-231 cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Safety Profile Assessment : A subacute toxicity study was conducted using animal models to evaluate the safety profile of aminophenol derivatives. The results indicated no acute toxicity at doses up to 2000 mg/kg, which is promising for further development .
The biological activity of This compound can be attributed to several mechanisms:
- Antioxidant Activity : The phenolic hydroxyl group may contribute to its antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, Schiff base formation, or reductive amination. For example, the aminomethylphenol core can be synthesized via nucleophilic substitution of halogenated intermediates with ammonia derivatives under controlled pH (pH 8–10) and temperature (60–80°C) . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., Pd/C for hydrogenation) is critical to minimize side products like quinones or over-reduced amines . Purity can be enhanced via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from hot ethanol.
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methylene bridges (δ 3.5–4.5 ppm), and phenolic -OH (δ 5.0–5.5 ppm, exchangeable).
- FT-IR : Confirm phenolic O-H stretch (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with aminophenyl and methylene linkages .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for designing:
- Antimicrobial agents : Functionalize the phenol group with halogen substituents (e.g., Cl, F) to enhance membrane permeability .
- Antioxidants : Assess radical scavenging activity via DPPH/ABTS assays, leveraging the phenolic -OH group’s redox activity .
- Drug conjugates : Attach targeting moieties (e.g., folic acid) via the amino group for site-specific delivery .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in oxidation/reduction reactions be resolved?
- Methodological Answer : Contradictions arise from solvent-dependent redox behavior. For example:
- Oxidation : In acidic conditions (H₂SO₄), the phenol group oxidizes to quinones, while the aminomethyl group remains stable. In basic conditions (NaOH), both groups may undergo oxidation, requiring controlled电位 (e.g., cyclic voltammetry at 0.5–1.2 V vs. Ag/AgCl) to isolate pathways .
- Reduction : Catalytic hydrogenation (H₂/Pd) selectively reduces nitro intermediates to amines without affecting phenolic -OH, but over-reduction can occur with excess catalyst . Validate intermediates via in-situ FT-IR or HPLC-MS .
Q. What computational strategies are effective for predicting the compound’s biological activity and binding modes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., CYP450 enzymes) to model interactions between the aminophenyl group and hydrophobic pockets .
- QSAR Models : Corate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays to predict bioactivity trends .
- MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to assess stability of hydrogen-bonded networks .
Q. How does the compound’s environmental fate and toxicity profile inform safe laboratory handling protocols?
- Methodological Answer :
- Environmental Persistence : Use OECD 301F biodegradability tests; aminophenols often show moderate persistence (half-life ~30–60 days) due to microbial degradation of aromatic rings .
- Toxicity Mitigation : Implement fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/contact risks. LC₅₀ values for similar aminophenols in Daphnia magna range from 5–20 mg/L, necessitating waste neutralization (pH 7) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
